3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one
Overview
Description
3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one is an organic compound that belongs to the class of quinoxalinones. This compound is characterized by the presence of a quinoxalinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The compound also contains a cyclohexyl(methyl)amino group attached to the quinoxalinone core. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one typically involves the following steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the Cyclohexyl(methyl)amino Group: The cyclohexyl(methyl)amino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the quinoxalinone core with cyclohexylmethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can have different functional groups attached depending on the specific reagents and conditions used.
Scientific Research Applications
3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog without the cyclohexyl(methyl)amino group.
Dihydroquinoxaline: Lacks the cyclohexyl(methyl)amino group but retains the dihydroquinoxaline core.
Cyclohexylamine: Contains the cyclohexylamino group but lacks the quinoxalinone core.
Uniqueness
3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one is unique due to the presence of both the quinoxalinone core and the cyclohexyl(methyl)amino group. This combination imparts specific chemical properties and potential biological activities that are not observed in the simpler analogs.
Properties
IUPAC Name |
3-[cyclohexyl(methyl)amino]-1H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18(11-7-3-2-4-8-11)14-15(19)17-13-10-6-5-9-12(13)16-14/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUJTZHYYSWTAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324890 | |
Record name | 3-[cyclohexyl(methyl)amino]-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49673158 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
731815-83-1 | |
Record name | 3-[cyclohexyl(methyl)amino]-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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